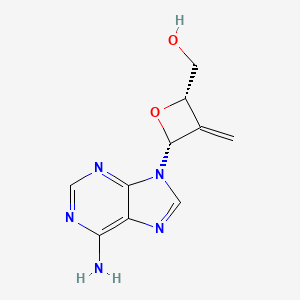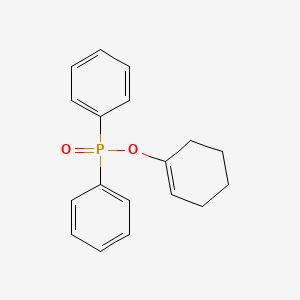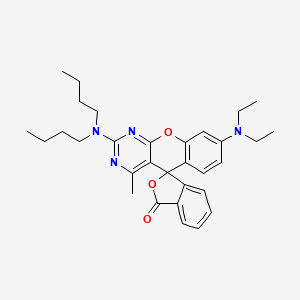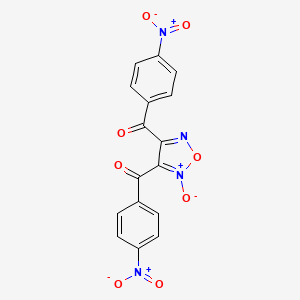
Methanone, (2-oxido-1,2,5-oxadiazole-3,4-diyl)bis((4-nitrophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanone, (2-oxido-1,2,5-oxadiazole-3,4-diyl)bis((4-nitrophenyl)- is a compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring.
Vorbereitungsmethoden
The synthesis of Methanone, (2-oxido-1,2,5-oxadiazole-3,4-diyl)bis((4-nitrophenyl)- involves several steps. One common method includes the reaction of 3,4-bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole with gaseous ammonia in toluene at low temperatures. This reaction is followed by partial oxidation using hydrogen peroxide in concentrated sulfuric acid . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Methanone, (2-oxido-1,2,5-oxadiazole-3,4-diyl)bis((4-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups. Common reagents and conditions used in these reactions include toluene, sulfuric acid, and hydrogen peroxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Methanone, (2-oxido-1,2,5-oxadiazole-3,4-diyl)bis((4-nitrophenyl)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of high-energy materials and explosives due to its stability and energetic properties
Wirkmechanismus
The mechanism of action of Methanone, (2-oxido-1,2,5-oxadiazole-3,4-diyl)bis((4-nitrophenyl)- involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to form reactive intermediates that can interact with cellular components, leading to various biological outcomes. The specific molecular targets and pathways involved depend on the context of its application, such as its use as an antimicrobial or anticancer agent .
Vergleich Mit ähnlichen Verbindungen
Methanone, (2-oxido-1,2,5-oxadiazole-3,4-diyl)bis((4-nitrophenyl)- can be compared with other similar compounds, such as:
3,4-Bis(4-methoxybenzoyl)-1,2,5-oxadiazole 2-oxide: This compound has a similar oxadiazole core but different substituents, leading to variations in its properties and applications.
3,5-Bis(4-nitrofurazan-3-yl)-1,2,4-oxadiazole: Another related compound with a different oxadiazole ring structure, used in high-energy materials. The uniqueness of Methanone, (2-oxido-1,2,5-oxadiazole-3,4-diyl)bis((4-nitrophenyl)- lies in its specific substituents and the resulting properties, making it suitable for particular applications in research and industry
Eigenschaften
CAS-Nummer |
21443-52-7 |
|---|---|
Molekularformel |
C16H8N4O8 |
Molekulargewicht |
384.26 g/mol |
IUPAC-Name |
[4-(4-nitrobenzoyl)-5-oxido-1,2,5-oxadiazol-5-ium-3-yl]-(4-nitrophenyl)methanone |
InChI |
InChI=1S/C16H8N4O8/c21-15(9-1-5-11(6-2-9)18(23)24)13-14(20(27)28-17-13)16(22)10-3-7-12(8-4-10)19(25)26/h1-8H |
InChI-Schlüssel |
AMAPWVDLJAKJDT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)C2=NO[N+](=C2C(=O)C3=CC=C(C=C3)[N+](=O)[O-])[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![cyclopentane;diphenyl-[2-[(4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopentyl]phosphane;iron](/img/structure/B12792728.png)
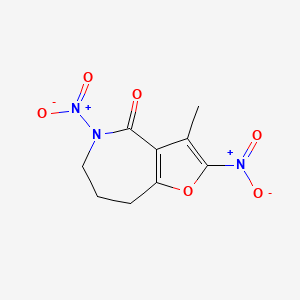
![N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-[[3-hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-2-octoxyoxan-3-yl]acetamide](/img/structure/B12792732.png)
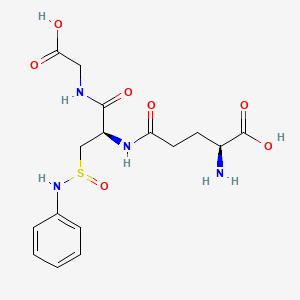
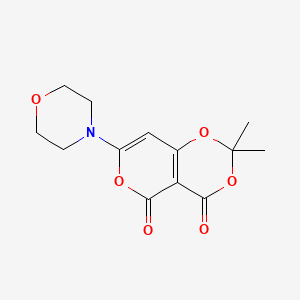

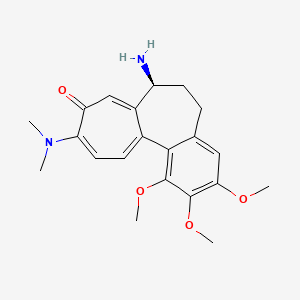

![Tetramethyl 9,10-dihydroazepino[2,1-b][1,3]benzothiazole-7,8,9,10-tetracarboxylate](/img/structure/B12792758.png)

